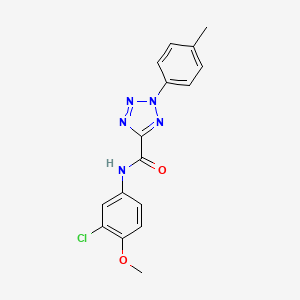![molecular formula C13H17FN4 B2741760 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine CAS No. 2202520-97-4](/img/structure/B2741760.png)
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a cyclopropyl group, a fluoropyrimidine moiety, and an octahydropyrrolo[3,4-c]pyrrole scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety, which is present in this compound, have been used to treat various diseases such as migraine, mucoviscidosis, duchenne muscular dystrophy, alzheimer’s and parkinson’s diseases . They possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
Mode of Action
It’s known that n-substituted aziridines, which are present in this compound, exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds containing the pyridine fragment, which is present in this compound, are used in the treatment of cardiac circulatory disorders, hypertension, liver damage, and they also inhibit dopamine hydroxylase, thereby stopping the biosynthesis of the hormone norepinephrine .
Result of Action
It’s known that aziridine derivatives are used as antibiotics, antitumor drugs, antituberculosis agents, as well as in the treatment of hiv infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine can be achieved through various synthetic routes. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. This process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-5-(5-chloropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
- 2-Cyclopropyl-5-(5-bromopyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
- 2-Cyclopropyl-5-(5-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
The uniqueness of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine lies in its fluoropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
2-cyclopropyl-5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLPUFIQZRQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)




![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)
